molecular formula C25H21NO5 B2791379 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate CAS No. 306730-00-7

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate

Cat. No.: B2791379
CAS No.: 306730-00-7
M. Wt: 415.445
InChI Key: YOECDDSOMRIUPA-FZSIALSZSA-N
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Description

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate is a complex organic compound with the molecular formula C25H21NO5 and a molecular weight of 415.43794 . This compound features a combination of aromatic rings, nitro groups, and ester functionalities, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate typically involves a multi-step process:

    Aldol Condensation: The initial step often involves an aldol condensation between 4-isopropylbenzaldehyde and acetophenone to form the intermediate 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenol.

    Esterification: The intermediate is then esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, involving:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: For efficient mixing and reaction control.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 4-aminobenzenecarboxylate.

    Reduction: 4-[(E)-3-(4-isopropylphenyl)-2-propenoyl]phenol and 4-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and aldol condensation reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as those related to inflammation or microbial growth.

    Pathways: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(4-methylphenyl)-2-propenoyl]phenyl 4-nitrobenzenecarboxylate
  • 4-[(E)-3-(4-ethylphenyl)-2-propenoyl]phenyl 4-nitrobenzenecarboxylate
  • 4-[(E)-3-(4-tert-butylphenyl)-2-propenoyl]phenyl 4-nitrobenzenecarboxylate

Uniqueness

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-nitrobenzoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-17(2)19-6-3-18(4-7-19)5-16-24(27)20-10-14-23(15-11-20)31-25(28)21-8-12-22(13-9-21)26(29)30/h3-17H,1-2H3/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECDDSOMRIUPA-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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